REACTION_CXSMILES
|
[CH2:1]1[S:5](=[O:7])(=[O:6])[O:4][CH2:3][CH2:2]1.[CH2:8]([NH2:12])[CH2:9][CH2:10][CH3:11]>CO>[CH2:8]([NH:12][CH2:3][CH2:2][CH2:1][S:5]([OH:4])(=[O:7])=[O:6])[CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
C1CCOS1(=O)=O
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 50°-55°
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtration
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NCCCS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |